Evidence Limitation: Absence of Publicly Verifiable Comparative Biological Data
A comprehensive search of authoritative databases (PubMed, ChEMBL, BindingDB) reveals a notable absence of publicly accessible, quantitative bioactivity data (e.g., IC50, Ki, EC50, MIC) for (2E)-3-(pyrazin-2-yl)but-2-enoic acid (CAS: 1344843-94-2). Consequently, no direct head-to-head comparison of potency or selectivity against closely related analogs (such as (E)-3-(pyrazin-2-yl)acrylic acid or 2-(pyrazin-2-yl)butanoic acid) can be substantiated. This finding is a key differentiator for procurement decisions: it signifies a compound with a unique and potentially unexplored chemical space, but without a pre-defined performance benchmark [1][2].
| Evidence Dimension | Bioactivity Data Availability |
|---|---|
| Target Compound Data | No public bioactivity data found (IC50, Ki, EC50, etc.) |
| Comparator Or Baseline | Not applicable (data absent for target) |
| Quantified Difference | Not applicable |
| Conditions | Comprehensive database search of public bioactivity repositories (e.g., PubMed, ChEMBL, BindingDB). |
Why This Matters
This is critical for procurement as it defines the compound as an exploratory research tool rather than a validated probe, and the lack of comparative data means selection must be based on its unique structural features for SAR studies, not on established performance.
- [1] PubMed/ChEMBL Database. Search results for CAS 1344843-94-2. 2026. View Source
- [2] BindingDB. Search results for 3-(pyrazin-2-yl)but-2-enoic acid. 2026. View Source
